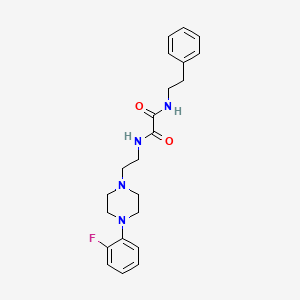

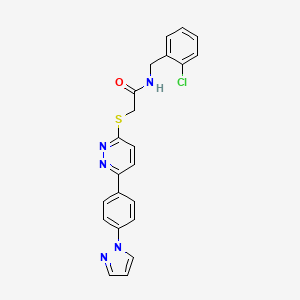

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide” is a compound that has been studied in the context of its inhibitory effects on Equilibrative Nucleoside Transporters (ENTs). ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been studied extensively. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. One study has shown that the compound inhibits [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .

Scientific Research Applications

Synthesis and Biological Activities

Antiallergy Activity : A study by Walsh et al. (1990) on the synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives for antiallergy activity revealed several derivatives had activity in the passive foot anaphylaxis assay, indicating potential antiallergic properties. No activity was found in the guinea pig anaphylaxis assay at a concentration of 10 mg/kg, suggesting specificity in their biological activity (D. A. Walsh, J. Green, S. K. Franzyshen, J. C. Nolan, J. Yanni, 1990).

Herbicidal and Cytokinin Mimics : Stoilkova et al. (2014) synthesized piperazine derivatives evaluated as potential herbicides and plant growth regulators. These compounds showed significant herbicidal activity against Triticum aestivum, indicating their potential as new chemical families of herbicides and cytokinin mimics (G. Stoilkova, P. Yonova, K. Ananieva, 2014).

Neuroimaging Tracers : García et al. (2014) developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for PET imaging of serotonin 5-HT1A receptors. The cyclohexanecarboxamide derivative showed promise as a reversible, selective, and high-affinity 5-HT1A receptor antagonist, indicating its potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García, Valentina Abet, R. Alajarín, J. Alvarez-Builla, M. Delgado, L. García-García, Pablo Bascuñana-Almarcha, Carmen Peña-Salcedo, James Kelly, M. A. Pozo, 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with ENTs, inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to reduced nucleotide synthesis and altered adenosine function. This can potentially affect cell growth and proliferation, making the compound of interest for chemotherapy .

Future Directions

Biochemical Analysis

Biochemical Properties

The compound N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide has been found to interact with α-amylase, a key digestive enzyme that catalyzes the hydrolysis of α-(1,4) glycosidic linkages in starch to produce maltose, maltotriose, and limit dextrins . This interaction suggests that the compound may have potential as an α-amylase inhibitor .

Cellular Effects

In cellular studies, this compound has shown inhibitory effects on the uptake of uridine and adenosine in nucleoside transporter-deficient cells transfected with cloned human Equilibrative Nucleoside Transporters (ENT1 and ENT2) . This suggests that the compound may influence cell function by affecting nucleoside transport, which plays a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve binding interactions with biomolecules such as α-amylase and ENTs . The compound has been found to reduce the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), suggesting that it acts as a non-competitive inhibitor .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its interaction with α-amylase and ENTs , it may be involved in pathways related to carbohydrate metabolism and nucleoside transport.

Transport and Distribution

This compound has been shown to inhibit the transport of uridine and adenosine in cells expressing ENT1 and ENT2 , suggesting that it may interact with these transporters

properties

IUPAC Name |

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c23-19-8-4-5-9-20(19)27-16-14-26(15-17-27)13-12-25-22(29)21(28)24-11-10-18-6-2-1-3-7-18/h1-9H,10-17H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHKPOMMNUEKKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R)-2-(6-Methoxypyridin-3-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2427471.png)

![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)

![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2427482.png)

![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2427489.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427491.png)

![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)